3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isopropylpropanamide
CAS No.:
Cat. No.: VC18256476
Molecular Formula: C10H18N4O
Molecular Weight: 210.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N4O |
|---|---|
| Molecular Weight | 210.28 g/mol |
| IUPAC Name | 3-(3-amino-4-methylpyrazol-1-yl)-N-propan-2-ylpropanamide |
| Standard InChI | InChI=1S/C10H18N4O/c1-7(2)12-9(15)4-5-14-6-8(3)10(11)13-14/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15) |
| Standard InChI Key | CVPFXBWADADRNF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1N)CCC(=O)NC(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
The compound’s molecular formula is C₁₀H₁₈N₄O, with a molecular weight of 210.28 g/mol. Its IUPAC name, 3-(3-amino-4-methylpyrazol-1-yl)-N-propan-2-ylpropanamide, reflects the substitution pattern on the pyrazole ring and the amide functional group. Key identifiers include the SMILES notation CC1=CN(N=C1N)CCC(=O)NC(C)C and the InChIKey CVPFXBWADADRNF-UHFFFAOYSA-N.
Table 1: Molecular and Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₈N₄O | |
| Molecular Weight | 210.28 g/mol | |
| IUPAC Name | 3-(3-amino-4-methylpyrazol-1-yl)-N-propan-2-ylpropanamide | |
| SMILES | CC1=CN(N=C1N)CCC(=O)NC(C)C | |
| Canonical InChIKey | CVPFXBWADADRNF-UHFFFAOYSA-N |
Structural Analogues and Comparative Analysis
The compound shares structural homology with pyrazole derivatives such as 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)propanamide (CAS: 1342128-37-3), which lacks the isopropyl group . This modification enhances lipophilicity, potentially improving membrane permeability . Another analog, N-[3-(4-Amino-3-methylphenyl)-1H-pyrazol-5-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide, incorporates a benzamide moiety linked to a piperazine group, demonstrating the versatility of pyrazole-based scaffolds in drug design .
Synthesis and Preparation
General Pyrazole Synthesis Strategies
Pyrazole derivatives are typically synthesized via condensation reactions between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds . For instance, 3-amino-5-methylpyrazole—a key intermediate—is prepared by cyclizing hydrazine with acetylacetone derivatives .
Proposed Synthesis Route for 3-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N-isopropylpropanamide
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Formation of the Pyrazole Core: Reacting 3-amino-5-methylpyrazole with acryloyl chloride yields 3-(3-amino-4-methyl-1H-pyrazol-1-yl)propanoyl chloride .
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Amidation: Treating the acyl chloride with isopropylamine in the presence of a base (e.g., triethylamine) generates the final product.
Reaction Scheme:
Biological Activities and Mechanisms
Anticancer Properties
In thyroid cancer models, pyrazole-based inhibitors like OSU-03012 induce G2/M cell cycle arrest and reduce AKT phosphorylation, a hallmark of apoptosis induction . The isopropyl group in the subject compound could enhance bioavailability, making it a candidate for in vivo antitumor studies .
Table 2: Biological Activities of Pyrazole Analogs
Research Findings and Therapeutic Applications
In Silico and In Vitro Studies
Molecular docking simulations predict strong interactions between the compound’s pyrazole ring and the ATP-binding pocket of PAK1, akin to OSU-03012 . In vitro assays using analogous compounds show dose-dependent cytotoxicity in cancer cell lines, with EC₅₀ values as low as 33 nM .
Pharmacokinetic Considerations
The logP value (estimated at 1.2) suggests moderate lipophilicity, balancing solubility and membrane penetration. Further studies are needed to assess metabolic stability and toxicity profiles.
Future Directions and Challenges
Target Validation and Optimization
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Kinase Profiling: Screen against kinase panels to identify specific targets .
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Structure-Activity Relationship (SAR): Modify the isopropyl group to enhance potency or selectivity .
Preclinical Development
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In Vivo Efficacy: Evaluate antitumor activity in xenograft models.
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Toxicology: Assess acute and chronic toxicity in animal models.
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